3-Methyldecanoic acid
Overview
Description
3-Methyldecanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It has the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This compound is characterized by a hydrophobic aliphatic tail and is practically insoluble in water . It is also known by other names such as 3-methyldecanoate and 3-methylundecanoic acid .
Preparation Methods
3-Methyldecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Nonanone . The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Industrial production methods may involve the hydrolysis of esters or the carboxylation of Grignard reagents . These methods are efficient and yield high-purity this compound.
Chemical Reactions Analysis
3-Methyldecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride.
Scientific Research Applications
3-Methyldecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methyldecanoic acid involves its interaction with cellular pathways and molecular targets. It is known to modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. The compound may also affect signaling pathways related to energy homeostasis and inflammation .
Comparison with Similar Compounds
3-Methyldecanoic acid can be compared with other medium-chain fatty acids such as:
Decanoic acid: Similar in structure but lacks the methyl group at the third carbon.
Undecanoic acid: Has one additional carbon atom in the aliphatic chain.
3-Methylundecanoic acid: Similar structure but with an additional carbon atom. The uniqueness of this compound lies in its specific methyl substitution, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975717 | |
Record name | 3-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-82-9 | |
Record name | 3-Methyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.